Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate
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Overview
Description
Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action of carbamates typically involves the formation of a covalent bond with their target, leading to a change in the target’s function
Biochemical Pathways
Carbamates are involved in various biochemical pathways. They are often used in the synthesis of other compounds, such as N-Boc-protected anilines and tetrasubstituted pyrroles
Pharmacokinetics
Carbamates, in general, are known to have good cell membrane permeability .
Result of Action
Carbamates are known to have various biological effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromopyridine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine or pyridine to facilitate the formation of the carbamate .
Industrial Production Methods
Industrial production of tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as lithium reagents (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKPVJCMDWYMHU-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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